molecular formula C7H6BClO3 B050531 4-Chloro-2-formylphenylboronic acid CAS No. 913835-76-4

4-Chloro-2-formylphenylboronic acid

Cat. No. B050531
M. Wt: 184.39 g/mol
InChI Key: BTQFQGHQBOWNAJ-UHFFFAOYSA-N
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Description

4-Chloro-2-formylphenylboronic acid is a boronic acid derivative that has drawn attention in the field of organic synthesis due to its utility in Suzuki-Miyaura coupling reactions and its role as a building block for various organic compounds. This chemical entity is characterized by the presence of a boronic acid group (−B(OH)₂) and a formyl group (−CHO) on a phenyl ring, which is further substituted with a chlorine atom at the para position relative to the boronic acid group.

Synthesis Analysis

The synthesis of 4-Chloro-2-formylphenylboronic acid and its derivatives involves various strategies, including halogenation, boronation, and formylation steps. The ortho-substituent of boronic acid plays a critical role in the synthesis and reactivity of these compounds, affecting the efficiency of condensation reactions between carboxylic acids and amines (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).

Molecular Structure Analysis

4-Chloro-2-formylphenylboronic acid exhibits interesting structural features, including a tautomeric equilibrium between its boronic acid form and the corresponding benzoxaborole form. X-ray analyses and DFT simulations have provided insights into its diverse solid-state molecular structures and vibrational spectra, highlighting the importance of C−H···X interactions in crystal packing (M. R. Shimpi, N. Seethalekshmi, & V. Pedireddi, 2007).

Scientific Research Applications

Specific Application: Suzuki Cross-Coupling Reactions

  • Summary of the Application: 4-Formylphenylboronic acid, a similar compound to 4-Chloro-2-formylphenylboronic acid, is used as a substrate for Suzuki cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bonding reaction, widely used in organic synthesis.
  • Methods of Application: The Suzuki-Miyaura cross-coupling reaction typically involves the reaction of an organoboron compound (like 4-Formylphenylboronic acid) with a halide or pseudo-halide compound in the presence of a palladium catalyst and a base .
  • Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond, which is a fundamental step in the synthesis of many complex organic compounds .

Application: Building Blocks in Organic Chemistry

  • Summary of the Application: Arylboronic acids, such as 4-Chloro-2-formylphenylboronic acid, are often used as building blocks in organic chemistry . They can be used to construct more complex molecules through various chemical reactions.
  • Results or Outcomes: The outcome of these reactions is the formation of new carbon-carbon bonds, which are fundamental steps in the synthesis of many complex organic compounds .

Application: Functionalization of Nanoparticles

  • Summary of the Application: Arylboronic acids can be used for the functionalization of nanoparticles . This involves modifying the surface of the nanoparticles to change their properties or functionality.
  • Results or Outcomes: The outcome of this process is nanoparticles with modified surface properties, which can be used in a variety of applications, from drug delivery to catalysis .

Application: Active Ingredients of Drugs

  • Summary of the Application: Arylboronic acids, such as 4-Chloro-2-formylphenylboronic acid, can be used as active ingredients in the development of pharmaceutical drugs .
  • Results or Outcomes: The outcome of this process is the development of new drugs with potentially beneficial therapeutic effects .

Application: Boron Neutron Capture Therapy (BNCT)

  • Summary of the Application: Arylboronic acids can be used in Boron Neutron Capture Therapy (BNCT), a type of cancer treatment .
  • Methods of Application: In BNCT, boron-containing compounds are introduced into the body and accumulate in cancer cells. The area is then irradiated with neutrons, which are captured by the boron atoms, leading to the emission of high-energy alpha particles that kill the cancer cells .
  • Results or Outcomes: The outcome of this process is the selective destruction of cancer cells while minimizing damage to healthy tissue .

Future Directions

The future directions of research involving 4-Chloro-2-formylphenylboronic acid could involve its use in the synthesis of new pharmaceuticals and agrochemicals . Given the biological activities exhibited by boronic acids, there is potential for the development of new promising drugs .

properties

IUPAC Name

(4-chloro-2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQFQGHQBOWNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635841
Record name (4-Chloro-2-formylphenyl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-formylphenylboronic acid

CAS RN

913835-76-4
Record name B-(4-Chloro-2-formylphenyl)boronic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-formylphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-formylphenylboronic Acid (contains varying amounts of Anhydride)
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Synthesis routes and methods

Procedure details

The title compound 24a was synthesized following the 2-step procedure reported for the synthesis of 10-tert-butyl 6-methyl 3-chloro-13-cyclohexyl-7H-indolo[2,1-a][2]benzazepine-6,10-dicarboxylate 21a, using 5-chloro-2-formylphenylboronic acid in the first step, instead of 4-chloro-2-formylphenylboronic acid 34a, and was obtained with an overall yield of 70% as a yellowish solid; m/z 507 [M+H]+.
Name
10-tert-butyl 6-methyl 3-chloro-13-cyclohexyl-7H-indolo[2,1-a][2]benzazepine-6,10-dicarboxylate
Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PS Waghmare, S Chinnabattigalla… - The Journal of Organic …, 2023 - ACS Publications
… In addition, 4-chloro-2-formylphenylboronic acid 4d was used as a coupling partner with α-iodoenones 2a and 2l, as a result of which we profoundly found the resulting products 5ad (80…
Number of citations: 4 pubs.acs.org
P Kamath, R Rajan, SH Deshpande, M Montgomery… - …, 2017 - thieme-connect.com
A simple, fast and efficient synthesis of 3-phosphorylated benzoxaboroles using the Pudovik reaction is reported. A number of diverse 3-(dialkoxyphosphoryl)-1-hydroxy-3H-2,1-…
Number of citations: 2 www.thieme-connect.com
P Hu, M Tan, L Cheng, H Zhao, R Feng, WJ Gu… - Nature …, 2019 - nature.com
… Additionally, 4-chloro-2-formylphenylboronic acid (6h), a key intermediate in the synthesis of a clinical trial drug AN2718 used for the treatment of tinea pedis, was produced in 74% …
Number of citations: 66 www.nature.com
CJ Ward - 2001 - search.proquest.com
… 4-chloro-2-formylphenylboronic acid could not be obtained commercially so was prepared from 2-bromo-4-chlorotoluene (Scheme 8). The bromide was reacted with magnesium …
Number of citations: 2 search.proquest.com

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